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molecular formula C7H5NO2S2 B1306055 Methyl 3-isothiocyanatothiophene-2-carboxylate CAS No. 81321-10-0

Methyl 3-isothiocyanatothiophene-2-carboxylate

Cat. No. B1306055
M. Wt: 199.3 g/mol
InChI Key: RKBLURUDWDTMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06262058B1

Procedure details

In a sulfonation flask, 1.7 g (0.028 mol) of n-propylamine are added dropwise to 30 ml of tetrahydrofuran and 5.2 g (0.026 mol) of methyl 3-isothiocyanatothiophene-2-carboxylate, dissolved in 30 ml of tetrahydrofuran, such that the internal temperature does not rise above 35° C. The reaction mixture is then stirred for 16 hours at reflux temperature and the tetrahydrofuran is then removed in a water-jet vacuum. The residue is taken up in ethyl acetate and extracted three times with water. The organic phase is then dried over sodium sulfate and the solvent is removed in the water-jet vacuum, giving the 3-propyl-2-thioxo-2,3-di-hydro-1 H-thieno[3.2-d]pyrimidin-4-one crude product which can be purified by digestion in tert-butylmethyl ether. The slightly brownish powder (5.3 g) has a melting point of >230° C.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][CH3:3].[N:5]([C:8]1[CH:12]=[CH:11][S:10][C:9]=1[C:13](OC)=[O:14])=[C:6]=[S:7]>O1CCCC1>[CH2:1]([N:4]1[C:13](=[O:14])[C:9]2[S:10][CH:11]=[CH:12][C:8]=2[NH:5][C:6]1=[S:7])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C(CC)N
Name
Quantity
5.2 g
Type
reactant
Smiles
N(=C=S)C1=C(SC=C1)C(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not rise above 35° C
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran is then removed in a water-jet vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in the water-jet vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CC)N1C(NC2=C(C1=O)SC=C2)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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